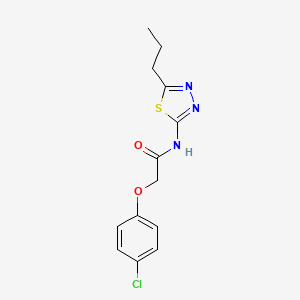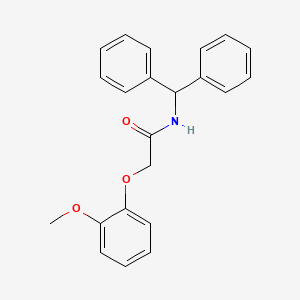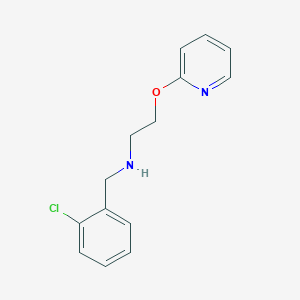
(4-Cyclohexylpiperazin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclohexylpiperazin-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic effects and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclohexylpiperazin-1-yl)(phenyl)methanone typically involves the reaction of cyclohexylamine with phenylmethanone in the presence of a piperazine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyclohexylpiperazin-1-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of piperazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Mecanismo De Acción
The mechanism of action of (4-Cyclohexylpiperazin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as monoacylglycerol lipase (MAGL), which plays a role in the degradation of endocannabinoids . By inhibiting MAGL, the compound can increase the levels of endocannabinoids, leading to potential therapeutic effects such as pain relief and anti-inflammatory actions.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Known for its anti-inflammatory effects.
Phenyl(piperazin-1-yl)methanone: Identified as a reversible inhibitor of MAGL.
Uniqueness
(4-Cyclohexylpiperazin-1-yl)(phenyl)methanone stands out due to its unique combination of a cyclohexyl group and a piperazine ring, which may contribute to its distinct biological activities and chemical reactivity
Propiedades
Fórmula molecular |
C17H24N2O |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
(4-cyclohexylpiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H24N2O/c20-17(15-7-3-1-4-8-15)19-13-11-18(12-14-19)16-9-5-2-6-10-16/h1,3-4,7-8,16H,2,5-6,9-14H2 |
Clave InChI |
GZVLNSKPUMFTFP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485979.png)


![2-chloro-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B12485997.png)
![4-(5-methylthiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12486002.png)

![1-{[2-({4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}amino)ethyl]amino}-2-propanol](/img/structure/B12486014.png)


![2-{4-[3-(benzyloxy)phenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid](/img/structure/B12486023.png)
![5-({3-Methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12486030.png)
![2-Chloro-5-({[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B12486048.png)
